
1-benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide
Overview
Description
1-Benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide, also known as BMPPC, is a novel pyrazole-based compound with a broad range of applications in scientific research. It has been used in a variety of studies due to its unique properties, including its high solubility in both aqueous and organic solvents and its low toxicity. BMPPC has been found to have a wide range of biochemical and physiological effects, as well as potential for use in a variety of laboratory experiments.
Scientific Research Applications
Insecticidal Activity
Novel pyrazole methanesulfonates, which are related to the chemical structure of interest, have been designed to exhibit significant insecticidal activity with low levels of acute mammalian toxicity. The insecticidal potential of these compounds was evaluated, indicating their usefulness in pest control applications. However, field testing on rice paddy hoppers yielded poor results, suggesting limitations in their practical effectiveness (Finkelstein & Strock, 1997).
Anti-inflammatory Agents
Research into novel 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles has shown significant anti-inflammatory activity. These compounds, especially one variant, demonstrated an 89% reduction in inflammation, comparable to the effect of celecoxib, a well-known anti-inflammatory drug. This highlights the potential of such compounds in developing new anti-inflammatory treatments (Abdellatif, Moawad, & Knaus, 2014).
Synthesis and Characterization
The functionalization reactions of pyrazole carboxylic acids have been extensively studied, leading to the synthesis of various derivatives with potential application in drug development and chemical synthesis. These studies involve the conversion of pyrazole carboxylic acid into its amide forms, offering insights into the chemical properties and reactivity of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines. Some derivatives showed promising broad-spectrum antitumor activity, comparable to that of commonly used anticancer drugs, suggesting their potential in cancer therapy (Mert et al., 2014).
properties
IUPAC Name |
1-benzyl-N-(4-methylsulfonylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)17-9-7-16(8-10-17)20-18(22)15-11-19-21(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKLXGNQQTZIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)

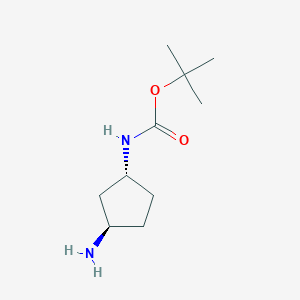

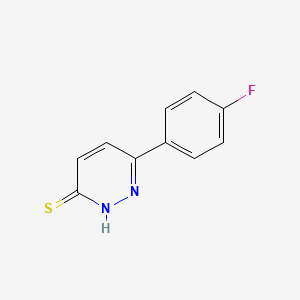
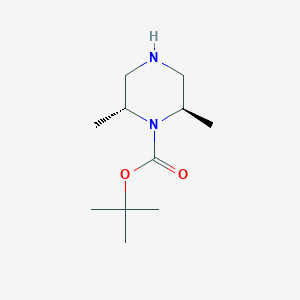
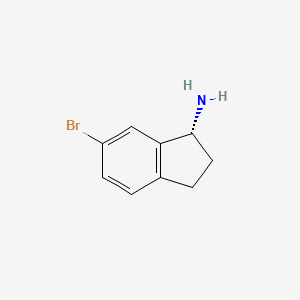
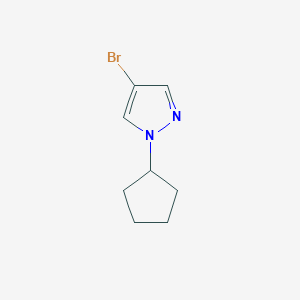
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)